molecular formula C21H21ClFN3O5S B2870732 N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-FLUOROBENZENESULFONYL)-2-OXOETHYL]-4-CHLOROBENZAMIDE CAS No. 1043006-73-0

N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-FLUOROBENZENESULFONYL)-2-OXOETHYL]-4-CHLOROBENZAMIDE

Cat. No.: B2870732
CAS No.: 1043006-73-0
M. Wt: 481.92
InChI Key: XXWOQUFWELMMKT-UHFFFAOYSA-N
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Description

N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chlorophenyl)carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a chlorophenyl carboxamide moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chlorophenyl)carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the acetylation of piperazine, followed by the introduction of the fluorophenyl sulfonyl group. The final step involves the coupling of the resulting intermediate with 4-chlorophenyl carboxamide under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chlorophenyl)carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chlorophenyl)carboxamide has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chlorophenyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chlorophenyl)carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(4-fluorophenyl)sulfonyl-2-oxoethyl]-4-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O5S/c1-14(27)25-10-12-26(13-11-25)21(29)20(24-19(28)15-2-4-16(22)5-3-15)32(30,31)18-8-6-17(23)7-9-18/h2-9,20H,10-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWOQUFWELMMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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